molecular formula C13H17NO4S B5545578 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin

Cat. No.: B5545578
M. Wt: 283.35 g/mol
InChI Key: IEZQQXKEPXTSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin is a complex organic compound that belongs to the class of dioxins Dioxins are a group of chemically-related compounds that are persistent environmental pollutants This particular compound is characterized by the presence of a piperidylsulfonyl group attached to a benzo[e]1,4-dioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin typically involves multiple steps, starting with the preparation of the benzo[e]1,4-dioxin core. This can be achieved through a series of nucleophilic aromatic substitution reactions, where suitable starting materials such as tetrafluorophthalonitrile or tetrafluoro-4-pyridinecarbonitrile are reacted with hexahydroxytriphenylene . The piperidylsulfonyl group is then introduced through a sulfonation reaction, using reagents like piperidine and sulfur trioxide .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.

Scientific Research Applications

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin involves its interaction with molecular targets such as enzymes and receptors. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in a range of biological effects, including modulation of the immune system and induction of detoxifying enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZQQXKEPXTSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.